molecular formula C18H15ClFN3O4 B2604459 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1286714-00-8

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2604459
CAS RN: 1286714-00-8
M. Wt: 391.78
InChI Key: SDGGMRRZVXEBHY-UHFFFAOYSA-N
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Description

The compound “2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide” is an organic compound . It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry .


Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxol-5-yl group can be achieved through the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The synthesized 1,3-benzodioxinones can then undergo room temperature amidation with primary amines to afford the corresponding salicylamides .


Molecular Structure Analysis

The molecular structure of compounds with a benzo[d][1,3]dioxol-5-yl group can be analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The molecular structure can also be optimized geometrically using Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving compounds with a benzo[d][1,3]dioxol-5-yl group can be mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines can readily afford the corresponding salicylamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a benzo[d][1,3]dioxol-5-yl group can be analyzed using various techniques. For instance, the energy gap value can indicate the stability and chemical hardness of the compound .

Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines . These derivatives were evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, indicating their potential as antitumor agents. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase.

Tubulin Modulation

Microtubules and their component protein, tubulin, are crucial targets for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and cell apoptosis. While the indole nucleus is a privileged structural motif found in various biologically active molecules, the exploration of indoles as anticancer agents has gained momentum. This compound’s structure aligns with known features of antitubulin agents, making it an exciting avenue for further investigation .

Novel Benzodioxol Derivatives

The compound’s benzodioxol moiety contributes to its unique properties. Researchers have characterized novel benzodioxol derivatives, including this compound, and studied their spectroscopic properties. For instance, the IR analysis reveals an amide carbonyl (C=O) at 1675.38 cm-1 for the compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide . Such derivatives may find applications beyond cancer research.

Safety and Hazards

While specific safety and hazard information for “2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide” is not available, compounds with a benzo[d][1,3]dioxol-5-yl group can be irritating to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

The future directions for research on “2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields such as organic synthesis, pharmaceuticals, and material science .

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O4/c19-13-7-11(1-3-14(13)20)21-17(24)9-22-5-6-23(18(22)25)12-2-4-15-16(8-12)27-10-26-15/h1-4,7-8H,5-6,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGGMRRZVXEBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide

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